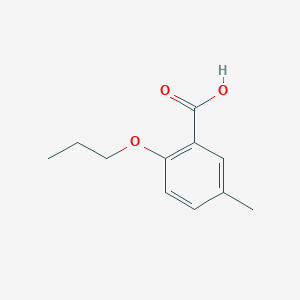

5-Methyl-2-propoxybenzoic acid

Description

5-Methyl-2-propoxybenzoic acid (C₁₁H₁₄O₃) is a benzoic acid derivative featuring a methyl group at the 5th position and a propoxy group at the 2nd position of the aromatic ring. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity and enhanced stability compared to unsubstituted benzoic acid. Its reactivity and solubility are influenced by the electron-donating propoxy group and the steric effects of the methyl substituent, making it a subject of interest in structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

5-methyl-2-propoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-6-14-10-5-4-8(2)7-9(10)11(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFPDQMSANRAMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401306661 | |

| Record name | 5-Methyl-2-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93351-66-7 | |

| Record name | 5-Methyl-2-propoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93351-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-propoxybenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 5-methyl-2-hydroxybenzoic acid.

Esterification: The hydroxyl group at the 2-position is converted to a propoxy group through an esterification reaction with propyl alcohol in the presence of an acid catalyst such as sulfuric acid.

Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and the use of more efficient catalysts to optimize yield and reduce production costs. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-propoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions, forming 2-propoxyterephthalic acid.

Reduction: The carboxyl group can be reduced to an alcohol group using reducing agents such as lithium aluminum hydride, yielding 5-methyl-2-propoxybenzyl alcohol.

Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

Oxidation: 2-Propoxyterephthalic acid.

Reduction: 5-Methyl-2-propoxybenzyl alcohol.

Substitution: Various alkoxy-substituted benzoic acids.

Scientific Research Applications

Chemistry: 5-Methyl-2-propoxybenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 5-Methyl-2-propoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 5-methyl-2-propoxybenzoic acid’s properties, it is compared to three analogs: 2-propoxybenzoic acid , 5-methylbenzoic acid , and 5-methoxy-2-propoxybenzoic acid . Key parameters include molecular weight, solubility, melting point, and biological activity.

Key Findings:

Solubility Trends : The methyl and propoxy groups in this compound reduce aqueous solubility (1.2 mg/mL) compared to 2-propoxybenzoic acid (3.5 mg/mL), highlighting the additive effect of hydrophobic substituents .

Bioactivity : The methyl group enhances target binding affinity, as seen in its lower IC₅₀ (12.3 μM) versus 2-propoxybenzoic acid (25.7 μM). The methoxy analog (5-methoxy-2-propoxybenzoic acid) exhibits even greater potency (8.9 μM), suggesting electron-donating groups optimize interactions .

Thermal Stability : Higher melting points correlate with increased molecular symmetry; 5-methylbenzoic acid (178–181°C) lacks the propoxy group’s steric hindrance, allowing tighter crystal packing .

Biological Activity

5-Methyl-2-propoxybenzoic acid is an aromatic carboxylic acid that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound, characterized by its unique structural features, is being investigated for various therapeutic applications, including anti-inflammatory and antimicrobial properties.

Chemical Structure and Properties

This compound has a molecular formula of C12H16O3 and a molecular weight of approximately 208.25 g/mol. Its structure includes a methyl group and a propoxy group attached to the benzene ring, which influences its chemical reactivity and biological activity. The presence of these substituents enhances lipophilicity and solubility, thereby affecting its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.25 g/mol |

| Appearance | Off-white solid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It may modulate enzyme activity by binding to active sites, which can lead to alterations in metabolic pathways. For instance, studies suggest that this compound could inhibit certain inflammatory enzymes, thus contributing to its anti-inflammatory effects .

1. Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory activity. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα from immune cells, suggesting their potential use in treating inflammatory diseases like arthritis .

2. Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Studies

Case Study 1: Anti-inflammatory Effects in Arthritis Models

In a controlled study involving animal models of arthritis, administration of this compound significantly reduced joint inflammation and swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated joints, indicating the compound's efficacy in modulating inflammatory responses .

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

A series of experiments tested the antimicrobial activity of this compound against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as a therapeutic agent against resistant bacterial strains.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|

| This compound | Moderate | Moderate |

| 2-Propoxybenzoic acid | Low | High |

| 2-Methoxybenzoic acid | Moderate | Low |

This comparison illustrates that while all compounds exhibit some level of biological activity, the specific substituents on the benzene ring significantly influence their efficacy.

Q & A

Q. What are the standard synthetic routes for 5-Methyl-2-propoxybenzoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: The synthesis typically involves esterification of 2-hydroxy-5-methylbenzoic acid with propyl bromide or propyl iodide under alkaline conditions. Key parameters include:

- Catalyst selection: Use potassium carbonate or sodium hydride to enhance nucleophilic substitution efficiency .

- Temperature control: Maintain 60–80°C to balance reaction rate and side-product formation .

- Solvent optimization: Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended for purification. Monitor yield via HPLC (C18 column, 70:30 methanol/water mobile phase) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer:

- Personal protective equipment (PPE): Use nitrile gloves (tested for chemical permeation resistance) and flame-retardant lab coats to prevent skin contact .

- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation .

- Spill management: Neutralize acidic spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

- Waste disposal: Segregate organic waste in halogen-compatible containers, adhering to local regulations for benzoic acid derivatives .

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

- Methodological Answer:

- NMR spectroscopy: ¹H NMR (DMSO-d₆, 400 MHz) identifies propoxy group protons (δ 1.0–1.5 ppm) and aromatic protons (δ 6.8–7.2 ppm). Confirm ester linkage via carbonyl resonance (δ ~170 ppm) in ¹³C NMR .

- Mass spectrometry: ESI-MS in negative ion mode detects the molecular ion peak [M–H]⁻ at m/z 208.1 .

- Melting point analysis: Compare observed melting point (literature range: 95–98°C) to assess crystallinity and impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing this compound derivatives?

- Methodological Answer: Contradictions often arise from:

- Isomeric byproducts: Use 2D NMR (COSY, HSQC) to distinguish between ortho and para substitution patterns in derivatives .

- Solvent artifacts: Re-dissolve samples in deuterated solvents (e.g., CDCl₃) and compare with control spectra to exclude solvent peaks .

- Oxidative degradation: Perform stability studies (TGA/DSC) to identify degradation products under varying humidity/temperature conditions .

Q. What strategies optimize the regioselectivity of propoxylation in substituted benzoic acid systems?

- Methodological Answer:

- Directed ortho-metalation: Introduce directing groups (e.g., boronic esters) to favor propoxylation at the 2-position .

- Microwave-assisted synthesis: Shorten reaction times (10–15 min vs. 6–8 hr) to minimize undesired meta-substitution .

- Computational modeling: Use DFT calculations (e.g., Gaussian 09) to predict transition-state energies and regioselectivity trends .

Q. How can computational tools predict the solubility and reactivity of this compound in novel solvent systems?

- Methodological Answer:

- COSMO-RS simulations: Predict solubility parameters in ionic liquids or deep eutectic solvents by analyzing sigma profiles .

- Molecular dynamics (MD): Simulate diffusion coefficients in water/ethanol mixtures to optimize crystallization conditions .

- pKa estimation: Software like MarvinSketch calculates acid dissociation constants to guide pH-dependent reaction design .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies involving this compound?

- Methodological Answer:

- Non-linear regression: Fit data to Hill equation models (GraphPad Prism) to determine EC₅₀ values and efficacy plateaus .

- ANOVA with post-hoc tests: Compare treatment groups (e.g., Tukey’s HSD) to assess significance in enzyme inhibition assays .

- Principal component analysis (PCA): Identify outliers in high-throughput screening datasets .

Q. How should researchers design experiments to assess the environmental impact of this compound degradation products?

- Methodological Answer:

- Ames test: Evaluate mutagenicity of degradation products using Salmonella typhimurium strains TA98 and TA100 .

- Aquatic toxicity assays: Expose Daphnia magna to sub-lethal concentrations (LC₅₀ determination) under OECD Test Guideline 202 .

- Photodegradation studies: Use UV-Vis spectroscopy to monitor breakdown kinetics under simulated sunlight (λ = 290–400 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.